molecular formula C3HBr2NS B130459 2,5-Dibromothiazole CAS No. 4175-78-4

2,5-Dibromothiazole

Cat. No. B130459
Key on ui cas rn: 4175-78-4
M. Wt: 242.92 g/mol
InChI Key: XIBIQFJKUZZLLX-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

4 batches of 2,5-dibromo-1,3-thiazole (250 mg, 1.029 mmol), pyrrolidine (0.089 mL, 1.081 mmol) and DIPEA (0.225 mL, 1.286 mmol) in THF (2.5 mL) were heated in a microwave at 120° C. for 15 minutes. All 4 batches were combined and evaporated to dryness. The residues were purified on silica eluting with cyclohexane and ethyl acetate (0-100%). The appropriate fractions were combined and evaporated to dryness producing the title compound (260 mg). LCMS (A): m/z (M+H)+ 233/235, C7H9BrN2S requires 232/234 (acidic).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.089 mL
Type
reactant
Reaction Step One
Name
Quantity
0.225 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([Br:7])=[CH:5][N:6]=1.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.CCN(C(C)C)C(C)C>C1COCC1>[Br:7][C:4]1[S:3][C:2]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1SC(=CN1)Br
Name
Quantity
0.089 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.225 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residues were purified on silica eluting with cyclohexane and ethyl acetate (0-100%)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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